molecular formula C16H21N3O2 B12614915 N-Cyclohexyl-N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea CAS No. 917785-91-2

N-Cyclohexyl-N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea

Cat. No.: B12614915
CAS No.: 917785-91-2
M. Wt: 287.36 g/mol
InChI Key: UIUPXKYXPVZRRA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea is a synthetic organic compound that features a cyclohexyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the indole ring.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)carbamate
  • N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)thiourea

Uniqueness

N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea is unique due to its specific combination of a cyclohexyl group and an indole moiety linked by a urea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

917785-91-2

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-cyclohexyl-3-(1-methyl-2-oxo-3H-indol-3-yl)urea

InChI

InChI=1S/C16H21N3O2/c1-19-13-10-6-5-9-12(13)14(15(19)20)18-16(21)17-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3,(H2,17,18,21)

InChI Key

UIUPXKYXPVZRRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)NC(=O)NC3CCCCC3

Origin of Product

United States

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